5-[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-2,1,3-benzothiadiazole
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Overview
Description
The compound “5-[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-2,1,3-benzothiadiazole” is a complex organic molecule that contains several functional groups and rings, including a benzofuran ring, a pyrrolidine ring, and a benzothiadiazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple ring structures and functional groups. The benzofuran and benzothiadiazole rings are aromatic, contributing to the stability of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The presence of multiple functional groups could allow for a variety of reactions to occur .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the functional groups present in the molecule .Scientific Research Applications
Novel Benzofuran Derivatives as Potential Anti-HIV, Anticancer, and Antimicrobial Agents
A study by Rida et al. (2006) focused on synthesizing novel benzofuran derivatives, including those similar to 5-[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-2,1,3-benzothiadiazole. These compounds were evaluated for their potential anti-HIV, anticancer, antibacterial, and antifungal activities. The research found significant reduction in the viral cytopathic effect by some compounds, indicating potential anti-HIV activity. However, none showed significant anticancer activity (Rida et al., 2006).
Antihypertensive Agents
Davis et al. (1983) synthesized a series of benzofuran compounds with properties similar to the chemical . These compounds exhibited good antihypertensive activity in animal models, indicating their potential as novel antihypertensive agents (Davis et al., 1983).
Synthesis of Triazolino and Thiadiazoles Containing Benzofuran Moiety
Abdelhamid et al. (2012) worked on the synthesis of various compounds containing the benzofuran moiety. These compounds were evaluated for their potential antimicrobial properties, contributing to the understanding of benzofuran derivatives in medical applications (Abdelhamid et al., 2012).
Novel Anti-Inflammatory and Antibacterial Agents
Elgazwy et al. (2012) synthesized novel benzofuran derivatives and evaluated them for anti-inflammatory and antibacterial activities. Their findings suggest potential applications of these compounds in treating inflammation and bacterial infections (Elgazwy et al., 2012).
Hypolipidemic and Antidiabetic Agents
Reddy et al. (1999) investigated thiazolidinedione derivatives with benzofuran moieties, finding significant improvements in euglycemic activity, suggesting potential use in managing diabetes and lipid disorders (Reddy et al., 1999).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S/c23-19(14-1-3-16-17(10-14)21-25-20-16)22-7-5-15(11-22)12-2-4-18-13(9-12)6-8-24-18/h1-4,9-10,15H,5-8,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFCICOJMYLJDCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC3=C(C=C2)OCC3)C(=O)C4=CC5=NSN=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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